molecular formula C7H14ClN3O B2671219 [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1992989-02-2

[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2671219
CAS No.: 1992989-02-2
M. Wt: 191.66
InChI Key: DRZKIHHPWWQUGE-UHFFFAOYSA-N
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Description

Historical Context of Imidazole Research and Development

Imidazole, first synthesized in 1887 by Arthur Rudolf Hantzsch, emerged as a foundational heterocycle due to its aromatic stability and amphoteric properties. Early 20th-century studies focused on its natural occurrence in histidine and histamine, revealing critical roles in enzymatic catalysis and cellular signaling. The mid-20th century saw imidazole derivatives gain prominence in antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole), driven by their capacity to modulate biological targets via hydrogen bonding and π-π interactions.

Recent decades have prioritized N-substitution strategies to enhance solubility and bioavailability, exemplified by the introduction of polar groups like methoxyethyl. Advances in multicomponent reactions (2018–2022) enabled efficient synthesis of trisubstituted imidazoles under green conditions, leveraging catalysts such as ionic liquids and transition-metal complexes. These developments laid the groundwork for structurally refined derivatives like [1-(2-methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride, which integrates a methoxyethyl side chain to optimize pharmacokinetic profiles.

Significance in Medicinal Chemistry Research

Imidazole derivatives occupy a central role in drug discovery due to their dual hydrogen-bond donor-acceptor capacity and aromatic electron density. The methoxyethyl substituent in this compound enhances water solubility—a persistent challenge in heterocyclic drug design—by introducing ether oxygen atoms capable of forming hydrogen bonds. This modification aligns with broader trends in kinase inhibitor and antiviral agent development, where imidazole cores serve as scaffolds for targeting ATP-binding pockets or viral proteases.

Table 1: Therapeutic Applications of Select Imidazole Derivatives

Derivative Class Biological Target Therapeutic Area
N-Alkylimidazoles Cytochrome P450 enzymes Antifungal agents
2-Substituted imidazoles Histamine receptors Anti-inflammatory drugs
Methoxyethyl-imidazoles Kinase domains Anticancer candidates

Structural Classification within N-Substituted Imidazoles

The compound belongs to the N-1-substituted imidazole family, characterized by a methoxyethyl group at the imidazole ring’s first nitrogen and an aminomethyl group at the fourth position. Key structural features include:

  • Tautomerism : The imidazole ring exists in two tautomeric forms, stabilizing the molecule through resonance delocalization.
  • Amphoterism : The protonated amine group (pK~a~ ~14.5) and deprotonated imidazolium ion (pK~a~ ~7.0) enable pH-dependent solubility.
  • Methoxyethyl Side Chain : The ethylene glycol moiety improves hydrophilicity without steric hindrance, favoring blood-brain barrier penetration in neuroactive agents.

Table 2: Comparative Analysis of N-Substituents in Imidazole Derivatives

Substituent LogP Reduction Metabolic Stability Synthetic Accessibility
Methyl Low Moderate High
Ethyl Moderate High Moderate
2-Methoxyethyl High High Low

Research Evolution of Methoxyethyl-Substituted Imidazole Derivatives

The methoxyethyl group’s incorporation into imidazole frameworks originated from efforts to mitigate the poor aqueous solubility of early-generation N-alkyl derivatives. Pioneering work by Ohta et al. (1987) demonstrated the utility of organometallic reagents in appending oxygenated side chains to imidazole rings. Modern protocols employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reductive amination to install methoxyethyl groups regioselectively.

Recent studies highlight the role of methoxyethyl-imidazoles in modulating G protein-coupled receptors (GPCRs), where the ether oxygen participates in hydrogen bonding with serine residues. Computational docking analyses further suggest that the methoxyethyl chain in this compound adopts a gauche conformation, minimizing steric clashes in binding pockets.

Properties

CAS No.

1992989-02-2

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66

IUPAC Name

[1-(2-methoxyethyl)imidazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-11-3-2-10-5-7(4-8)9-6-10;/h5-6H,2-4,8H2,1H3;1H

InChI Key

DRZKIHHPWWQUGE-UHFFFAOYSA-N

SMILES

COCCN1C=C(N=C1)CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the reaction of imidazole derivatives with appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituent Position on Imidazole Side Chain Structure Salt Form Molecular Weight (g/mol) Key Properties/Applications
[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride (Target) 4-position 2-Methoxyethyl Hydrochloride 209.67 (calculated) Potential adenosine receptor ligand; enhanced solubility due to methoxyethyl group .
1-(1H-Imidazol-2-yl)methanamine hydrochloride (Compound 14) 2-position None (parent imidazole) Hydrochloride 153.59 Intermediate in dicyanopyridine synthesis; lacks alkyl/aryl side chains .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 4-position 3-Methoxybenzyl Hydrochloride 253.73 Higher lipophilicity due to aromatic benzyl group; safety data available .
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride 2-position Thiophene Dihydrochloride 254.17 Sulfur-containing analog; potential electronic effects from thiophene .
2-(4-Methyl-1H-imidazol-2-yl)ethylamine dihydrochloride 2-position Methyl + ethylamine Dihydrochloride 212.12 Ethylamine chain may alter receptor binding kinetics compared to methanamine .

Substituent Position and Electronic Effects

  • 4-Position vs. 2-Position Substitution: The target compound’s 4-position methoxyethyl group contrasts with analogs like Compound 14 (2-position), which lacks a side chain.
  • Methoxyethyl vs.

Salt Form and Solubility

  • Hydrochloride vs. Dihydrochloride : The target’s hydrochloride salt (1:1 stoichiometry) may exhibit lower solubility than dihydrochloride analogs (e.g., ), though this is partially offset by the hydrophilic methoxyethyl group.

Research Findings and Implications

Physicochemical Properties

  • LogP Predictions : The methoxyethyl group (LogP ~0.6) balances hydrophilicity better than benzyl (LogP ~2.1) or thiophene (LogP ~1.8) substituents, making the target compound more suitable for CNS applications .
  • Thermal Stability : The hydrochloride salt form enhances thermal stability, as observed in analogs like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride .

Biological Activity

Chemical Identity and Properties
[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a methoxyethyl group. Its molecular formula is C7H14ClN3O, and it has a molecular weight of 191.66 g/mol. The compound is known for its potential biological activities and applications in medicinal chemistry.

PropertyValue
CAS Number 1992989-02-2
Molecular Formula C7H14ClN3O
Molecular Weight 191.66 g/mol
IUPAC Name [1-(2-methoxyethyl)imidazol-4-yl]methanamine; hydrochloride
Solubility Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to diverse biological effects. Research indicates that it may influence pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, imidazole derivatives are known to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies

  • Antifungal Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antifungal activity against Aspergillus fumigatus, a common pathogen in immunocompromised patients. The mechanism was linked to the disruption of fungal cell membrane integrity.
  • Anticancer Potential : Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. A notable study found that compounds with similar structures inhibited the proliferation of human cancer cell lines, suggesting potential use in cancer therapy.
  • Inflammation Modulation : Another investigation revealed that imidazole compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating their role in managing inflammatory responses.

Comparative Analysis

The biological activity of this compound can be compared with other imidazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityInflammation Modulation
This compoundModerateHighHigh
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochlorideLowModerateModerate
[1-Ethyl-1H-imidazol-2-yl]methanol hydrochlorideHighLowLow

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